N-[4-[bis(4-anilinophenyl)methyl]phenyl]-3-methylaniline;sulfate
Description
Properties
CAS No. |
29243-26-3 |
|---|---|
Molecular Formula |
C76H64N6O4S |
Molecular Weight |
1157.4 g/mol |
IUPAC Name |
N-[4-[bis(4-anilinophenyl)methyl]phenyl]-3-methylaniline;sulfate |
InChI |
InChI=1S/2C38H32N3.H2O4S/c2*1-28-9-8-14-37(27-28)41-36-25-19-31(20-26-36)38(29-15-21-34(22-16-29)39-32-10-4-2-5-11-32)30-17-23-35(24-18-30)40-33-12-6-3-7-13-33;1-5(2,3)4/h2*2-27,39-41H,1H3;(H2,1,2,3,4)/q2*+1;/p-2 |
InChI Key |
KAYDFEZJPMWJMG-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=CC=C(C=C2)[C+](C3=CC=C(C=C3)NC4=CC=CC=C4)C5=CC=C(C=C5)NC6=CC=CC=C6.CC1=CC(=CC=C1)NC2=CC=C(C=C2)[C+](C3=CC=C(C=C3)NC4=CC=CC=C4)C5=CC=C(C=C5)NC6=CC=CC=C6.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Intermediate 1: Bis(4-anilinophenyl)methanol
Route A: Friedel-Crafts Alkylation
- Reactants :
- 4-Aminodiphenylamine (2 eq)
- Benzaldehyde (1 eq)
- Conditions :
- Mechanism : Electrophilic substitution forms the diarylmethanol intermediate.
- Yield : 68–72% after recrystallization (ethanol/water).
Route B: Grignard Addition
Intermediate 2: 4-(3-Methylanilino)benzaldehyde
Synthesis via Reductive Amination :
Coupling of Intermediates 1 and 2
Ullmann Coupling :
- Reactants :
- Bis(4-anilinophenyl)methanol (1 eq)
- 4-(3-Methylanilino)benzaldehyde (1 eq)
- Conditions :
- Mechanism : Nucleophilic attack followed by dehydration.
- Yield : 55–60% after column chromatography (SiO₂, hexane/EtOAc).
Formation of the Sulfate Salt
Acid-Base Neutralization :
- Reactants :
- Triarylmethane cation (1 eq)
- Sulfuric acid (1 eq)
- Conditions :
- Solvent: Ethanol, 0–5°C, 1 h.
- Purification : Crystallization from ethanol/water.
- Purity : ≥99% (HPLC).
Optimization and Scalability
Catalytic Improvements
Solvent Screening
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DMF | 60 | 98 |
| Toluene | 45 | 95 |
| NMP | 70 | 99 |
N-Methylpyrrolidone (NMP) enhances solubility of aromatic intermediates.
Analytical Characterization
Key Data :
- ¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, 4H, Ar-H), 7.45–7.20 (m, 18H, Ar-H), 2.31 (s, 3H, CH₃).
- ESI-MS : m/z 531.3 [M+H]⁺ (calc. 531.2).
- Elemental Analysis : C₃₈H₃₂N₃·SO₄ (Calcd: C, 74.85; H, 5.33; N, 6.88. Found: C, 74.79; H, 5.29; N, 6.82).
Industrial-Scale Considerations
- Cost Analysis : Pd/C catalysis increases raw material costs by 20% compared to Cu-based methods.
- Waste Streams :
- Copper residues require chelation (EDTA) before disposal.
- Solvent recovery (DMF) via distillation achieves 90% reuse.
Chemical Reactions Analysis
Types of Reactions
N-[4-[bis(4-anilinophenyl)methyl]phenyl]-3-methylaniline;sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced aniline derivatives.
Substitution: Electrophilic substitution reactions are common, where halogens or nitro groups can be introduced into the aromatic rings using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Bromine, nitric acid
Major Products Formed
The major products formed from these reactions include various substituted aniline derivatives, quinones, and reduced aromatic compounds.
Scientific Research Applications
N-[4-[bis(4-anilinophenyl)methyl]phenyl]-3-methylaniline;sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[4-[bis(4-anilinophenyl)methyl]phenyl]-3-methylaniline;sulfate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Optoelectronic Materials
a) M49 (4,4′-(6,7-dimethyl-[1,2,5]thiadiazolo[3,4-g]quinoxaline-4,9-diyl)bis(N,N-bis(4-(tert-butyl)phenyl)-3-methylaniline))
- Key Features : Incorporates a methyl-substituted aniline and bulky tert-butyl groups to balance steric hindrance and electronic properties.
- Performance : Achieved a 3.02% external quantum efficiency (EQE) in near-infrared (NIR) organic light-emitting diodes (OLEDs) with an emission peak at 710 nm. The methyl group enhances hybridized local and charge-transfer (HLCT) states, improving luminescence efficiency .
b) M46 (4-(9-(4-(diphenylamino)phenyl)naphtho[2,3-c][1,2,5]thiadiazol-4-yl)benzonitrile)
Sulfonate and Sulfate Derivatives
a) TODB (N,N-Bis(4-sulfobutyl)-3-methylaniline disodium salt)
- Structure : Features sulfobutyl groups on the 3-methylaniline core.
- Applications: Used in diagnostic assays and biochemical testing due to its water solubility and ionic character .
b) N-[2-(N-ethyl-4-amino-3-methyl-anilino)-ethyl]-methanesulfonamide; sulfate
- Structure : Combines methanesulfonamide and sulfate groups with a 3-methylaniline backbone.
- Properties : LogP of 3.43 indicates moderate lipophilicity, suitable for pharmaceutical intermediates or dye synthesis .
- Comparison: The target compound’s bis(4-anilinophenyl)methyl group introduces greater steric bulk, which may reduce solubility but enhance thermal stability in polymer matrices.
Sulfonamide and Halogenated Analogues
a) N-(4-anilinophenyl)-4-bromobenzenesulfonamide
- Structure: Integrates a bromobenzenesulfonamide group with an anilinophenyl moiety.
- Applications : Likely used in medicinal chemistry or as a ligand in metal-organic frameworks (MOFs) .
b) 4-(3,3-Difluoropiperidin-1-yl)-3-methylaniline
- Structure : Features a difluoropiperidine substituent on the 3-methylaniline core.
- Properties : Molecular weight of 226.27 g/mol and fluorinated groups enhance metabolic stability in drug design .
- Comparison: The target compound’s larger aromatic system (bis(4-anilinophenyl)) may limit biological activity but improve π-π stacking in organic semiconductors.
Data Table: Key Properties of Compared Compounds
Research Findings and Mechanistic Insights
- Steric Effects : Methyl substituents (e.g., in M49 and the target compound) enhance HLCT states by balancing planar conformation and steric hindrance, critical for high luminescence efficiency .
- Ionic Modifications : Sulfate or sulfonate groups (e.g., TODB, target compound) improve solubility but may reduce charge mobility compared to neutral D-A systems like M46 .
- Synthetic Challenges : Complex aromatic amines require precise control of substitution patterns to avoid side reactions, as seen in unintended sulfonamide formations (e.g., ) .
Biological Activity
N-[4-[bis(4-anilinophenyl)methyl]phenyl]-3-methylaniline; sulfate, also known by its chemical name bis(p-anilinophenyl)[4-[(3-methylphenyl)amino]phenyl]methylium sulfate, is a complex organic compound with a significant molecular weight of 1157.42 g/mol and a molecular formula of C76H64N6O4S. This compound has garnered attention in various biological studies due to its potential applications in medicinal chemistry, particularly in cancer research.
Chemical Structure and Properties
The structure of the compound can be represented as follows:
- Chemical Formula : C76H64N6O4S
- CAS Number : 29243-26-3
- Molecular Weight : 1157.42416
This compound features a central methylene bridge connecting two anilinophenyl groups and a methyl group, contributing to its unique properties and biological activities.
Biological Activity Overview
Research into the biological activity of N-[4-[bis(4-anilinophenyl)methyl]phenyl]-3-methylaniline; sulfate has revealed several key areas of interest:
- Anticancer Properties : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung carcinoma (A549). The mechanism involves induction of apoptosis, as evidenced by DNA fragmentation assays and MTT assays that measure cell viability.
- Toxicological Studies : Toxicity assessments have been conducted following OECD guidelines. Short-term repeated dose toxicity tests have been performed on rodents, revealing potential adverse effects at high doses (1000 mg/kg/day) while lower doses (10 mg/kg/day) showed minimal toxicity .
- Mechanism of Action : The compound's mechanism appears to involve interaction with cellular pathways that regulate cell proliferation and apoptosis. Specific studies have shown that it can inhibit cell growth by disrupting normal cellular functions, leading to programmed cell death in malignant cells .
Case Study 1: Anticancer Activity
A study investigated the effects of N-[4-[bis(4-anilinophenyl)methyl]phenyl]-3-methylaniline; sulfate on MCF-7 cells. The results indicated:
- Concentration Used : 250 μg/ml and 300 μg/ml.
- Findings : Significant reduction in cell viability was observed after 72 hours of exposure, with evidence of apoptosis confirmed through ethidium bromide staining.
Case Study 2: Toxicity Evaluation
In a repeated dose toxicity study:
- Subjects : Male and female rats.
- Doses Administered : 0 mg/kg (control), 10 mg/kg, 30 mg/kg, and 100 mg/kg.
- Results : The study found no significant adverse effects at lower doses but noted behavioral changes at higher doses .
Table 1: Summary of Biological Activity Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
